An In-Depth Technical Guide to 2-Bromo-2-fluoropropanoic Acid: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to 2-Bromo-2-fluoropropanoic Acid: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of halogen atoms, particularly fluorine, has become a cornerstone for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1][2] 2-Bromo-2-fluoropropanoic acid, a halogenated carboxylic acid, represents a versatile building block with significant potential in the synthesis of novel therapeutic agents. The presence of both bromine and fluorine at the α-carbon imparts unique reactivity and conformational constraints, making it an attractive scaffold for the design of enzyme inhibitors, metabolic probes, and other biologically active compounds. This guide provides a comprehensive overview of the synthesis, characterization, reactivity, and potential applications of 2-Bromo-2-fluoropropanoic acid, offering field-proven insights for its effective utilization in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthetic chemistry and drug development. The key properties of 2-Bromo-2-fluoropropanoic acid are summarized in the table below, based on available data.[3]
| Property | Value | Source |
| Molecular Formula | C₃H₄BrFO₂ | [3] |
| Molecular Weight | 170.96 g/mol | [3] |
| IUPAC Name | 2-bromo-2-fluoropropanoic acid | [3] |
| CAS Number | 132629-22-2 | [3] |
| Appearance | Expected to be a liquid or low-melting solid | N/A |
| Boiling Point | Not available | N/A |
| Melting Point | Not available | N/A |
| Solubility | Expected to be soluble in organic solvents | N/A |
Synthesis of 2-Bromo-2-fluoropropanoic Acid
A plausible and efficient synthesis of 2-Bromo-2-fluoropropanoic acid can be envisioned through a two-step process starting from the readily available propanoic acid. This approach leverages the well-established Hell-Volhard-Zelinsky reaction for α-bromination, followed by a nucleophilic fluorination reaction.[4][5]
Proposed Synthetic Workflow
Caption: Proposed synthesis of 2-Bromo-2-fluoropropanoic Acid.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Bromopropanoic Acid via Hell-Volhard-Zelinsky Reaction [5]
-
To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add propanoic acid and a catalytic amount of red phosphorus.
-
Slowly add bromine from the dropping funnel. The reaction is exothermic and should be controlled by external cooling if necessary.
-
After the addition is complete, heat the reaction mixture to reflux for several hours until the red color of bromine disappears.
-
Distill the reaction mixture to obtain 2-bromopropionyl bromide.
-
Carefully hydrolyze the 2-bromopropionyl bromide by adding it to water.
-
Extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-bromopropanoic acid.
-
Purify the product by vacuum distillation.
Step 2: Synthesis of 2-Bromo-2-fluoropropanoic Acid
A direct and selective method for the introduction of fluorine at the α-position of 2-bromopropanoic acid would involve the use of an electrophilic fluorinating agent.
-
Dissolve 2-bromopropanoic acid in a suitable aprotic solvent (e.g., acetonitrile).
-
Add an electrophilic fluorinating reagent, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).
-
The reaction may require a catalyst, such as a Lewis acid, and heating to proceed at a reasonable rate.
-
Monitor the reaction progress by an appropriate technique (e.g., TLC, GC-MS, or NMR).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent.
-
Dry the organic layer, remove the solvent, and purify the final product by column chromatography or distillation.
Spectroscopic Characterization (Predicted)
Due to the absence of publicly available experimental spectra for 2-Bromo-2-fluoropropanoic acid, the following characterization is based on predictions from analogous structures and established principles of spectroscopic interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR, ¹³C NMR, and ¹⁹F NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |
| ¹H | ~11-13 | Singlet (broad) | - | -COOH |
| ~2.2-2.5 | Doublet of doublets | J(H-F) ≈ 15-20 Hz, J(H-H) ≈ 7 Hz | -CH₃ | |
| ¹³C | ~170-175 | Doublet | J(C-F) ≈ 20-30 Hz | -COOH |
| ~80-90 | Doublet | J(C-F) ≈ 180-200 Hz | C-BrF | |
| ~20-25 | Doublet | J(C-F) ≈ 5-10 Hz | -CH₃ | |
| ¹⁹F | ~ -150 to -170 (vs. CFCl₃) | Quartet | J(F-H) ≈ 15-20 Hz | C-F |
Rationale for Predictions:
-
¹H NMR: The carboxylic acid proton is expected to be a broad singlet in the downfield region.[6] The methyl protons will be a doublet due to coupling with the fluorine atom on the adjacent carbon, and this doublet may be further split into a doublet of doublets if there is significant coupling to the bromine, though H-Br coupling is not typically resolved. The magnitude of the H-F coupling is estimated based on typical values for geminal H-F coupling.
-
¹³C NMR: The carboxyl carbon will appear downfield and will be split into a doublet by the adjacent fluorine.[7][8] The α-carbon, directly attached to both bromine and fluorine, will be significantly downfield and will exhibit a large one-bond C-F coupling constant.[7][8] The methyl carbon will also show a smaller two-bond C-F coupling.
-
¹⁹F NMR: The fluorine chemical shift is predicted based on the shifts of similar aliphatic fluorides.[9] It will appear as a quartet due to coupling with the three equivalent protons of the methyl group.[5]
Infrared (IR) Spectroscopy
Predicted Key IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |
| 1700-1725 | Strong | C=O stretch (carboxylic acid dimer) |
| 1210-1320 | Strong | C-O stretch |
| 1000-1100 | Strong | C-F stretch |
| 500-600 | Medium-Strong | C-Br stretch |
Rationale for Predictions: The IR spectrum is expected to be dominated by the characteristic broad O-H stretch and the strong C=O stretch of a hydrogen-bonded carboxylic acid dimer.[10][11][12] The C-F and C-Br stretching vibrations will appear in the fingerprint region.[13]
Mass Spectrometry (MS)
Predicted Fragmentation Pattern (Electron Ionization)
| m/z | Proposed Fragment |
| 170/172 | [M]⁺ (Molecular ion with Br isotopes) |
| 125/127 | [M - COOH]⁺ |
| 91 | [M - Br]⁺ |
| 79/81 | [Br]⁺ |
| 45 | [COOH]⁺ |
Rationale for Predictions: The mass spectrum will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[14] Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group and α-cleavage.[15] Loss of the bromine and fluorine atoms are also expected fragmentation pathways.
Reactivity and Potential Transformations
The reactivity of 2-Bromo-2-fluoropropanoic acid is primarily dictated by the presence of the two halogen atoms and the carboxylic acid functionality at the α-position. This arrangement makes the α-carbon highly electrophilic and susceptible to nucleophilic attack.
Caption: Key reaction pathways of 2-Bromo-2-fluoropropanoic Acid.
-
Nucleophilic Substitution: The bromine atom is a good leaving group, and its departure is facilitated by the electron-withdrawing fluorine atom and the adjacent carbonyl group. This makes the α-carbon susceptible to Sₙ2 reactions with a variety of nucleophiles, such as amines, thiols, and azides, providing access to a range of α-substituted α-fluoropropanoic acid derivatives.
-
Carboxylic Acid Derivatives: The carboxylic acid group can undergo standard transformations such as esterification and amide bond formation. These reactions allow for the incorporation of the 2-bromo-2-fluoropropionyl moiety into larger molecules.
Applications in Drug Development
The unique structural features of 2-Bromo-2-fluoropropanoic acid make it a valuable building block in drug discovery.
-
Introduction of Fluorine: Fluorine substitution is a widely used strategy to enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] 2-Bromo-2-fluoropropanoic acid provides a direct route to introduce a fluorinated stereocenter.
-
Peptidomimetics and Enzyme Inhibitors: The α,α-dihalo-substituted propanoic acid scaffold can be used to synthesize non-natural amino acids and peptidomimetics. These can act as inhibitors of enzymes such as proteases and kinases by mimicking the transition state of the enzymatic reaction.
-
Anti-inflammatory Agents: Derivatives of 2-aryl-2-fluoropropanoic acids have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs).[16][17][18] The fluorine atom at the α-position can prevent in vivo epimerization, which can lead to a more favorable pharmacological profile.[18] A patent has been filed for 2-aryl-2-fluoropropanoic acid derivatives for the treatment of inflammatory diseases.[19]
Safety and Handling
2-Bromo-2-fluoropropanoic acid is expected to be a corrosive and toxic compound. Appropriate safety precautions must be taken when handling this substance.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors or dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2-Bromo-2-fluoropropanoic acid is a promising building block for the synthesis of complex and biologically active molecules. Its unique combination of functional groups offers a versatile platform for the introduction of fluorine and for further chemical modifications. While experimental data for this specific compound is limited, this guide provides a comprehensive, predictive overview of its synthesis, characterization, and potential applications based on the well-established principles of organic chemistry and data from closely related analogues. As the demand for novel fluorinated pharmaceuticals continues to grow, the utility of synthons like 2-Bromo-2-fluoropropanoic acid is poised to expand, making it a valuable tool for researchers in the field of drug discovery.
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